N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro-
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Overview
Description
N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro- is an organic compound with the molecular formula C23H25ClFN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-3-(pyridin-3-yloxymethyl)benzaldehyde, which is then subjected to further reactions to introduce the fluorine atom and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-tert-butyl-1H-pyrazol-5-yl)-N’-{4-chloro-3-[(pyridin-3-yloxymethyl)phenyl}urea
- **3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C23H25ClFN3O3 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(3R,5S)-N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]-3-fluoro-5-morpholin-4-ylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C23H25ClFN3O3/c24-22-4-3-19(11-17(22)15-31-21-2-1-5-26-14-21)27-23(29)16-10-18(25)13-20(12-16)28-6-8-30-9-7-28/h1-5,10-11,14,18,20H,6-9,12-13,15H2,(H,27,29)/t18-,20-/m0/s1 |
InChI Key |
YQJVDUKATDECHF-ICSRJNTNSA-N |
Isomeric SMILES |
C1COCCN1[C@@H]2C[C@H](C=C(C2)C(=O)NC3=CC(=C(C=C3)Cl)COC4=CN=CC=C4)F |
Canonical SMILES |
C1COCCN1C2CC(C=C(C2)C(=O)NC3=CC(=C(C=C3)Cl)COC4=CN=CC=C4)F |
Origin of Product |
United States |
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